Avermectin A2a Avermectin A2a
Brand Name: Vulcanchem
CAS No.: 65195-53-1
VCID: VC2020074
InChI: InChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13+,27-16+,32-15+/t25-,26-,29-,30-,31-,33?,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1
SMILES: CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C
Molecular Formula: C49H76O15
Molecular Weight: 905.1 g/mol

Avermectin A2a

CAS No.: 65195-53-1

Cat. No.: VC2020074

Molecular Formula: C49H76O15

Molecular Weight: 905.1 g/mol

* For research use only. Not for human or veterinary use.

Avermectin A2a - 65195-53-1

Specification

CAS No. 65195-53-1
Molecular Formula C49H76O15
Molecular Weight 905.1 g/mol
IUPAC Name (1R,4S,4'S,5'S,6R,6'R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13+,27-16+,32-15+/t25-,26-,29-,30-,31-,33?,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1
Standard InChI Key JVGWUGTWQIAGHJ-SNENKJNDSA-N
Isomeric SMILES CC[C@H](C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3CC(O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C
SMILES CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C
Canonical SMILES CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Avermectin A2a is classified as an oligosaccharide with the molecular formula C49H76O15 . It belongs to the 16-membered macrocyclic lactone family of compounds, featuring a complex structure with multiple chiral centers. The compound's systematic name is (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one . This complex structure contributes to its unique biological properties and differentiation from other avermectin compounds. As with other avermectins, it contains a disaccharide moiety attached to the macrocyclic lactone core, which plays a crucial role in its biological activity.

Physicochemical Properties

Avermectin A2a possesses distinct physicochemical properties that influence its biological behavior and potential applications. Based on data from the Metabolomics Structure Database, the key physicochemical properties of Avermectin A2a are summarized in Table 1.

Table 1: Physicochemical Properties of Avermectin A2a

PropertyValue
Molecular Weight905.1 g/mol
Molecular FormulaC49H76O15
Heavy Atoms64
Rings7
Aromatic Rings0
Rotatable Bonds9
van der Waals Molecular Volume888.39 ų molecule⁻¹
Topological Polar Surface Area191.71 Ų molecule⁻¹
Hydrogen Bond Donors3
Hydrogen Bond Acceptors15
logP10.38
Molar Refractivity242.77
Fraction sp3 Carbons0.82
sp3 Carbons40

These properties reveal that Avermectin A2a is a large, complex molecule with high lipophilicity (logP of 10.38) and significant hydrogen-bonding capacity . The high number of hydrogen bond acceptors (15) compared to donors (3) suggests that the compound has numerous sites for potential interactions with biological targets. The large topological polar surface area (191.71 Ų) indicates potential challenges for membrane permeability, which could impact its bioavailability and distribution in biological systems.

Biosynthesis and Production

Microbial Production

Avermectin A2a is biosynthesized by the filamentous soil bacterium Streptomyces avermitilis (renamed Streptomyces avermectinius) . This actinomycete produces a complex mixture of eight closely related avermectin compounds during fermentation, with Avermectin A2a being one of these components. The production occurs through specialized metabolic pathways involving polyketide synthases, which assemble the macrocyclic lactone core from acetate units and other precursors.

Biosynthetic Pathway

Studies on the biosynthesis of avermectins have elucidated some aspects of the pathway leading to Avermectin A2a. Research has investigated the biosynthetic relationships of avermectins A1a, A2a, B1a, B2a, and their respective monosaccharides and aglycones . In these studies, 14C-labeled avermectin compounds prepared from [1-14C]acetate were fed to Streptomyces avermitilis strain MA5502 to track metabolic pathways . This research identified key intermediates in the biosynthetic process, including furan ring-free aglycones.

The biosynthesis of Avermectin A2a involves complex enzymatic processes regulated by specific genes within the avermectin (ave) gene cluster. One study demonstrated that manipulation of regulatory genes can significantly impact avermectin production. For instance, deletion of the aveM gene led to approximately 3.5-fold higher avermectin production compared to the parental strain . Similarly, innovative approaches such as nanosecond pulsed electric fields (nsPEFs) have been explored to enhance avermectin production in S. avermitilis .

Structural Relationships within the Avermectin Family

Avermectin Components and Structural Variations

Avermectin A2a represents one of eight major components in the avermectin family. These components are designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, with structural differences at key positions determining their classification . The avermectin family can be divided into four structural components (A1, A2, B1, B2), each containing a major (a) and minor (b) subcomponent .

The structural differences between these compounds occur primarily at positions C5, C22-C23, and C26 . The "A" series (including Avermectin A2a) differs from the "B" series at the C5 position. The numerical designations "1" and "2" refer to differences at the C22-C23 positions, with "1" having a double bond and "2" having a single bond at this location. The letter designations "a" and "b" reflect differences in the side chain at C26, with "a" having a sec-butyl group and "b" having an isopropyl group .

Avermectin A2a Monosaccharide

Avermectin A2a is structurally related to Avermectin A2a monosaccharide (C42H64O12), which contains one less sugar moiety in its structure . The monosaccharide derivative has a lower molecular weight of 760.9 g/mol compared to Avermectin A2a's 905.1 g/mol . This structural relationship is important for understanding how modifications to the sugar moieties affect the biological properties and potential applications of these compounds.

Biological Activity and Mechanism of Action

Antiparasitic Properties

While specific information on the antiparasitic activity of Avermectin A2a is limited in the literature, the avermectin family as a whole is renowned for its potent activity against nematodes, insects, and arachnids . Within this family, the B series compounds, particularly B1a, have demonstrated superior antiparasitic efficacy, which has led to their more extensive commercial development .

The mechanism of action of avermectins involves binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding leads to increased permeability of cell membranes to chloride ions, resulting in hyperpolarization of nerve and muscle cells, and ultimately causing flaccid paralysis and death of the parasite . While this mechanism is well-established for B-series avermectins, Avermectin A2a likely acts through similar pathways, though potentially with different binding affinities and efficacies.

Toxicological Profile

Environmental Impact

Avermectins can persist in the environment and potentially affect non-target organisms. Research has indicated that earthworms, springtails, and enchytraeids can be adversely affected by avermectin exposure . The environmental fate and impact of Avermectin A2a specifically would depend on its physicochemical properties, including its high lipophilicity (logP of 10.38), which could influence its persistence and bioaccumulation potential in environmental compartments.

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